molecular formula C18H15FN2OS B12191542 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12191542
M. Wt: 326.4 g/mol
InChI Key: SUSSVWYDIMXGGI-UHFFFAOYSA-N
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Description

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl core substituted with a fluorine atom and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions One common approach is the coupling of 2-fluorobiphenyl with a thiazole derivative under specific conditions The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The biphenyl and thiazole moieties may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-4’-hydroxybiphenyl
  • 4-fluorobiphenyl
  • 2-fluorobiphenyl

Uniqueness

Compared to similar compounds, 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide stands out due to its combination of a biphenyl core with a thiazole ring and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C18H15FN2OS/c1-12(17(22)21-18-20-9-10-23-18)14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21,22)

InChI Key

SUSSVWYDIMXGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NC=CS3

Origin of Product

United States

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